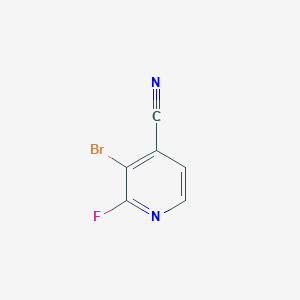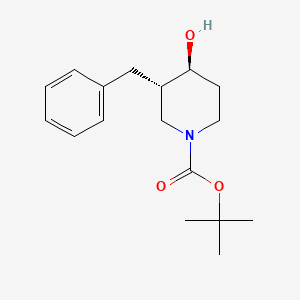
4-Methyl-3-(trifluoromethyl)aniline hydrochloride
Übersicht
Beschreibung
4-Methyl-3-(trifluoromethyl)aniline is a chemical compound that may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate . It is one of the three isomers of trifluoromethylaniline .
Synthesis Analysis
4-Methyl-3-(trifluoromethyl)aniline can be synthesized using various methods. It is often used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(trifluoromethyl)aniline is represented by the linear formula CF3C6H3(CH3)NH2 . The molecular weight of the compound is 175.15 .Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)aniline is a liquid at 20°C . It has a boiling point of 204°C and a density of 1.220 g/mL at 25°C . The refractive index (n20/D) is 1.490 .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and Material Properties
4-Methyl-3-(trifluoromethyl)aniline hydrochloride and similar compounds have been studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies help understand the molecular structure and vibrational spectra, which are crucial for materials science applications. Research has delved into hyperconjugation interactions, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surface analysis, which are significant for developing non-linear optical (NLO) materials (Revathi et al., 2017).
Synthesis and Application in Pesticides and Herbicides
Compounds similar to 4-Methyl-3-(trifluoromethyl)aniline hydrochloride, such as dichloro-4-trifluoromethyl aniline, are intermediates in the production of efficient, low-toxic pesticides and new herbicides. The synthesis methods and the characteristics of these pesticides and herbicides have been extensively reviewed, providing insights into their chemical properties and applications in agriculture (Zhou Li-shan, 2002).
Applications in Organic Synthesis
The compound has been studied for its role in organic synthesis, particularly in the synthesis of various aniline derivatives. These studies focus on methods for creating specific aniline derivatives, which are useful in the development of pharmaceuticals, agrochemicals, and functional materials. The research includes exploring various synthetic routes and optimizing them for better yields and environmental friendliness (Feng & Ngai, 2016).
Detection and Analysis in Biological Materials
There is research focused on the detection of 4-Methyl-3-(trifluoromethyl)aniline hydrochloride in biological materials. Techniques like thin-layer chromatography, gas chromatography-mass spectrometry, and electron spectrophotometry have been used to isolate and quantify the compound in various biological samples. This is crucial for forensic and medical applications where the presence and concentration of such compounds in the body need to be accurately determined (Shormanov et al., 2016).
Safety And Hazards
4-Methyl-3-(trifluoromethyl)aniline is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . It is recommended to avoid inhaling dust/fume/gas/mist/vapors/spray and to avoid eating, drinking, or smoking when using this product . It is also recommended to use this product only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-methyl-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-5-2-3-6(12)4-7(5)8(9,10)11;/h2-4H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNHAEBMBLWGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl n-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1383082.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)
![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)
![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)
